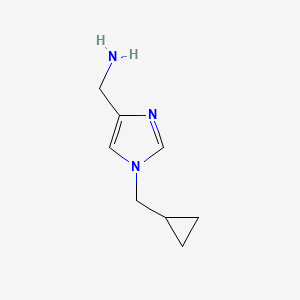

(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(cyclopropylmethyl)imidazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZVVGISMMADSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine generally follows a multi-step sequence:

- Formation of the imidazole ring core

- Introduction of the cyclopropylmethyl substituent at N1

- Installation of the methanamine group at the 4-position

These steps can be performed in various orders depending on the synthetic strategy and starting materials.

Formation of the Imidazole Ring

The imidazole ring is commonly constructed using classical methods such as the Debus-Radziszewski imidazole synthesis , which involves the condensation of:

- Glyoxal (or equivalent dialdehydes)

- Ammonia or primary amines

- Aldehydes or formaldehyde derivatives

This method efficiently forms the imidazole core with functionalizable positions at C4 and C5.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the N1 position is typically introduced via:

- N-alkylation of the imidazole nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

- Alternatively, Grignard reagents such as cyclopropylmethyl magnesium bromide can react with imidazole derivatives to install the cyclopropylmethyl group.

The choice of method depends on the availability of starting materials and desired reaction conditions.

Installation of the Methanamine Group at C4

The methanamine moiety attached at the 4-position of the imidazole ring can be introduced by:

- Reduction of a corresponding aldehyde or oxime intermediate at the 4-position to the amine.

- For example, oxidation of cyclopropylmethanol derivatives to aldehydes followed by oxime formation and subsequent reduction with lithium aluminum hydride (LiAlH4) to the amine has been reported.

Alternatively, reductive amination techniques using sodium triacetoxyborohydride have been employed to introduce the methanamine group efficiently.

Representative Synthetic Procedure (Literature-Based)

A detailed synthetic route from a related study includes:

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of cyclopropylmethanol derivative | Starting from tetrahydropyran (THP)-protected ethyl-trans-cyclopropylmethanol | - | Protection step for stability |

| 2 | Oxidation to aldehyde | Oxidation of THP-protected alcohol to aldehyde | - | Aldehyde intermediate formed |

| 3 | Oxime formation | Reaction with O-benzylhydroxylamine HCl to form oxime (cis/trans mixture) | 59% | Oxime intermediate |

| 4 | Reduction of oxime to amine | LiAlH4 reduction of oxime to amine | - | Formation of cyclopropylmethyl amine intermediate |

| 5 | Coupling with imidazole derivative | Coupling with imidazole-2-carboxylic acid or related intermediates | - | Formation of final amide or amine product |

This route exemplifies the use of protected intermediates, selective oxidation, and reduction steps to achieve the target compound.

Alternative Reductive Amination Approach

An alternative approach involves:

- Reacting an aldehyde-functionalized imidazole derivative with cyclopropylmethylamine under reductive amination conditions.

- Sodium triacetoxyborohydride is used as a mild reducing agent.

- The reaction is typically performed in solvents like dichloromethane or DMF at ambient to slightly elevated temperatures.

- Purification is achieved through column chromatography, yielding the target amine with moderate to good yields (~60%).

Industrial and Scale-Up Considerations

For industrial synthesis, the process is optimized by:

- Using continuous flow reactors to improve reaction control and safety.

- Employing automated synthesis platforms to enhance reproducibility.

- Optimizing purification steps such as crystallization or preparative chromatography to ensure high purity.

- Adjusting reaction parameters (temperature, solvent, reagent equivalents) to maximize yield and minimize by-products.

Summary Table of Key Preparation Methods

| Method | Key Steps | Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Debus-Radziszewski + N-alkylation | Imidazole ring formation + N1 alkylation | Glyoxal, ammonia, formaldehyde, cyclopropylmethyl halide | Ambient to reflux | Moderate to high | Classical imidazole synthesis |

| Oxidation–Oxime formation–Reduction | Alcohol oxidation, oxime formation, LiAlH4 reduction | THP-protected cyclopropylmethanol, O-benzylhydroxylamine, LiAlH4 | Varied, often low temp for LiAlH4 | ~59% for oxime step | Multi-step, selective reductions |

| Reductive amination | Aldehyde + amine, NaBH(OAc)3 reduction | Aldehyde-functionalized imidazole, cyclopropylmethylamine | Room temp to mild heating | ~60% | Mild conditions, fewer steps |

| N-alkylation of imidazole | Imidazole + cyclopropylmethyl halide | Base (e.g., K2CO3), polar aprotic solvent | Reflux or elevated temp | Variable | Direct alkylation |

Research Findings and Reaction Analysis

- The selectivity of N1 alkylation is crucial to avoid side reactions at other nucleophilic sites on the imidazole ring.

- Use of protecting groups (e.g., THP) stabilizes sensitive intermediates during oxidation and reduction steps.

- Reduction of oxime intermediates with LiAlH4 is efficient but requires careful control due to the reagent’s reactivity.

- Reductive amination using sodium triacetoxyborohydride offers a milder alternative with good yields and operational simplicity.

- Reaction monitoring by TLC or NMR ensures completion and purity before proceeding to subsequent steps.

- Purification techniques such as silica gel chromatography and reverse-phase chromatography are standard for isolating the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imidazole ring.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole compounds.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry: (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .

Industry: In the industrial sector, (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity . The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparisons

The table below compares “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine” with structurally related imidazole derivatives:

Key Observations :

- Cyclopropylmethyl vs. Benzyl Derivatives : The cyclopropylmethyl group introduces a strained three-membered ring, which may enhance metabolic stability compared to benzyl groups (e.g., 3-methoxybenzyl or 2,4-difluorobenzyl) due to reduced susceptibility to oxidative metabolism .

- Electronic Effects: Electron-withdrawing groups (e.g., 2,4-difluorobenzyl) may alter the imidazole ring’s electron density, affecting interactions with biological targets such as adenosine receptors or carbonic anhydrases .

Biological Activity

(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, pharmacological properties, and relevant case studies that illustrate its biological effects.

Chemical Structure and Properties

The chemical structure of (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the cyclopropylmethyl group may enhance its binding affinity and selectivity towards specific receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Target Interactions : The imidazole ring can bind to metal ions and various proteins, potentially inhibiting enzymatic activities.

- Covalent and Non-Covalent Bonds : The compound likely forms both covalent and non-covalent interactions with its targets, leading to alterations in cellular functions and pathways.

Pharmacokinetics

Understanding the pharmacokinetic properties of (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is absorbed through organic anion transporters, facilitating its uptake into target cells.

- Metabolism : It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, resulting in various metabolites that may also exhibit biological activity.

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Effects : Similar compounds have shown antimicrobial properties through their ability to disrupt cellular membranes and inhibit enzyme functions.

- Neurological Effects : Compounds with similar structures have been reported to act as positive allosteric modulators at AMPA receptors, influencing synaptic transmission and plasticity.

Case Studies

Several studies have investigated the biological effects of (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine:

- Cognitive Enhancement : In animal models, lower doses of related compounds have been shown to enhance cognitive functions, suggesting potential applications in treating cognitive disorders.

- Cancer Research : Research on similar imidazole derivatives has indicated their role in targeting oncogenic pathways, particularly in diffuse large B-cell lymphoma (DLBCL) through the inhibition of BCL6 protein interactions .

Data Tables

Q & A

Q. What are the recommended synthetic routes for (1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine, and what critical reaction conditions must be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A plausible route involves reacting a cyclopropane derivative (e.g., cyclopropylmethyl chloride) with a pre-functionalized imidazole precursor (e.g., 4-(aminomethyl)imidazole). Key steps include:

- N-Alkylation : Use a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to facilitate substitution at the imidazole nitrogen .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) .

- Critical Parameters : Control temperature (0–25°C) to minimize side reactions like oxidation or ring-opening of the cyclopropyl group .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; imidazole protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 62.2%, H: 7.8%, N: 20.3%) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C, but degrades upon prolonged exposure to light, moisture, or strong oxidizers (e.g., peroxides) .

- Storage : Use amber vials with desiccants (silica gel) and store in a freezer (–20°C). Monitor via periodic TLC/HPLC to detect decomposition (e.g., imidazole ring oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyclopropyl group may induce steric hindrance, altering binding affinity .

- Molecular Docking : Screen against target proteins (e.g., histamine receptors) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported toxicity or bioactivity data?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines (HEK293, HepG2) to identify cell-type-specific effects .

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., oxidized imidazole derivatives) that may contribute to discrepancies .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-methylhistamine derivatives) to isolate structure-activity relationships .

Q. How can Design of Experiments (DoE) optimize synthesis scalability while maintaining yield?

- Methodological Answer :

- Factor Screening : Vary reaction time, temperature, and reagent ratios in a fractional factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., excess cyclopropylmethyl chloride improves yield but increases byproducts) .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing batch-to-batch variability .

Q. What strategies are recommended for studying the compound’s biological activity in cell-based assays?

- Methodological Answer :

- Cell Permeability : Assess via Caco-2 monolayer assays; the primary amine group may require prodrug derivatization (e.g., acetylation) to enhance uptake .

- Target Engagement : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., G-protein-coupled receptors) .

- Toxicity Profiling : Pair high-content screening (HCS) with transcriptomics to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.